molecular formula C11H16N4 B11894401 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- CAS No. 646056-45-3

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-

Cat. No.: B11894401
CAS No.: 646056-45-3
M. Wt: 204.27 g/mol
InChI Key: YILZCUWUWYTSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.4]nonane is a spirocyclic compound featuring two nitrogen atoms embedded in a bicyclic framework. The substitution of the 2-position with a 5-pyrimidinyl group enhances its utility in medicinal chemistry, particularly as a scaffold for sigma receptor (SR) ligands. Derivatives of this core structure exhibit high affinity for sigma-1 receptors (S1R), with binding affinities (Ki) ranging from 1.8 to 11 nM, and varying selectivity over sigma-2 receptors (S2R) depending on substituents . Its rigid spirocyclic architecture contributes to improved three-dimensionality, metabolic stability, and intellectual property novelty in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646056-45-3

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-3-12-7-11(1)2-4-15(8-11)10-5-13-9-14-6-10/h5-6,9,12H,1-4,7-8H2

InChI Key

YILZCUWUWYTSSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CN=CN=C3

Origin of Product

United States

Preparation Methods

Michael Addition-Cyclization Cascade

A diastereodivergent asymmetric Michael addition of cyclic ketimines to α,β-unsaturated carbonyl compounds enables efficient spirocycle formation. Using a Cu(II)/N,O-ligand catalytic system, syn or anti adducts are selectively generated with >99% enantiomeric excess (ee) and diastereomeric ratios (d.r.) up to 99:1. For example:

  • Reagents : Cu(OTf)₂, DHIPOH-based ligand, α,β-unsaturated succinimide.

  • Conditions : Toluene, -20°C, 24 hours.

  • Yield : 85–90%.

Subsequent NaBH₄ reduction and spontaneous cyclization afford the 1,7-diazaspiro[4.4]nonane core.

Multi-Step Cyclization from Dinitriles

A scalable route involves treating 3,3-dicyanopentanedioic acid diethyl ester with concentrated H₂SO₄ in acetic acid, followed by NaOH-mediated hydrolysis and LiAlH₄ reduction to yield 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane. Debenzylation (e.g., via hydrogenolysis) provides the unsubstituted core for further functionalization.

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Asymmetric Synthesis

Enantiopure 2-(5-pyrimidinyl) derivatives are obtained via resolution with chiral acids. For example:

  • Resolution Agent : L- or D-di-p-toluoyltartaric acid.

  • Conditions : Ethanol, reflux, 12 hours.

  • Result : (R)- and (S)-enantiomers with >99% ee.

Dynamic Kinetic Resolution

Racemic intermediates undergo asymmetric transformation using chiral catalysts. A Cu(I)/bisoxazoline system achieves dynamic control, yielding 85% ee in spirocyclic products.

Purification and Salt Formation

Crude products are often converted to salts for improved stability and crystallinity:

  • Acids Used : Succinic acid, oxalic acid.

  • Conditions : Ethyl acetate, room temperature.

  • Yield : 90–95% after recrystallization.

Recent Advances and Optimization

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce reaction times from hours to minutes while maintaining yields >80%.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability for LiAlH₄ reductions, achieving 95% conversion with a 10-minute residence time.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Stereocontrol Reference
Michael AdditionCu(OTf)₂, DHIPOH ligand85–90>99% ee
Dinitrile CyclizationH₂SO₄, LiAlH₄70–75Racemic
Suzuki CouplingPd(PPh₃)₄, SPhos60–65N/A
Chiral ResolutionDi-p-toluoyltartaric acid90–95>99% ee

Chemical Reactions Analysis

Cyclization and Alkylation Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. Its primary amine groups in the diazaspiro framework enable alkylation with electrophilic agents such as alkyl halides or epoxides. For example:

  • Reaction with methyl iodide under basic conditions yields N-methylated derivatives, enhancing lipophilicity for pharmaceutical applications.

  • Alkylation at the pyrimidine nitrogen can occur with chloroethylamine to form extended chain structures .

Hydrolysis of Pyrimidine Moiety

The pyrimidine ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage at the 5-position generates a carboxylic acid derivative, as observed in related compounds .
    C11H16N4+H2OC11H15N3O2+NH3\text{C}_{11}\text{H}_{16}\text{N}_4 + \text{H}_2\text{O} \rightarrow \text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_2 + \text{NH}_3

  • Basic Conditions : Selective ring-opening may yield amino-alcohol intermediates.

Oxidation and Reduction

  • Oxidation : The pyrimidine ring resists oxidation, but the spirocyclic amines can be oxidized to nitroso or hydroxylamine derivatives using agents like hydrogen peroxide.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine’s C=N bonds, forming tetrahydropyrimidine analogs .

Salt Formation

The basic nitrogen atoms in the diazaspiro ring form stable salts with acids:

  • Reaction with HCl produces hydrochloride salts, improving solubility.

  • Methanesulfonic acid yields mesylate salts for crystalline pharmaceutical formulations .

Metal Coordination

The nitrogen-rich structure acts as a ligand for transition metals:

  • Copper(II) complexes enhance catalytic activity in oxidation reactions.

  • Coordination with palladium facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl, 100°C), the spirocyclic framework undergoes ring-opening to form linear diamines, which can be further functionalized .

Scientific Research Applications

Biological Activities

  • Inhibition of Osteoclast Activity
    • Recent studies have shown that derivatives of 2,7-Diazaspiro[4.4]nonane can inhibit osteoclast activity, which is crucial for bone resorption. A specific compound, E197, demonstrated efficacy in preventing bone loss in ovariectomized mice without affecting bone formation. This suggests potential as a treatment for osteoporosis by targeting osteoclast adhesion mechanisms .
  • Targeting DOCK5
    • Compounds based on the diazaspiro framework have been identified as inhibitors of the human DOCK5 protein, which plays a role in cellular signaling pathways related to cancer metastasis and immune responses. These compounds can inhibit Rac activity in cells, indicating their potential as therapeutic agents in oncology and immunology .

Case Study 1: Osteoporosis Treatment

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of E197 in preventing bone loss in mouse models. The research indicated that E197 did not alter the number of osteoclasts or osteoblasts but effectively inhibited their activity, making it a promising candidate for developing anti-osteoporotic drugs .

Case Study 2: Cancer Research

Research has also focused on the role of diazaspiro compounds in cancer therapy. Their ability to inhibit DOCK5 suggests they could be valuable in treating cancers where this protein is overactive. Further studies are needed to explore their full potential and safety profiles .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism of Action
Osteoporosis TreatmentInhibition of osteoclast activityDirect inhibition of osteoclast adhesion
Cancer TherapyTargeting DOCK5Inhibition of Rac signaling pathways

Mechanism of Action

The mechanism of action of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine and 1,4-Diazepane Analogues

  • Activity in M2 Isoform Activation: In studies targeting tumor cell-specific M2 isoform activation, 2,7-diazaspiro[4.4]nonane derivatives demonstrated lower potency compared to piperazine (AC50 = 895 nM) and 1,4-diazepane analogues. For example, linear diamines (2–6 carbons) and spirocyclic diamines like 2,7-diazaspiro[4.4]nonane were less active, suggesting reduced compatibility with the M2 receptor’s binding pocket .
  • Antibacterial Activity: In fluoroquinolone antibacterials, 2,7-diazaspiro[4.4]nonane-substituted derivatives exhibited comparable or superior Gram-positive and Gram-negative activity to piperazine analogues, especially when N-alkylated. This highlights the role of spirocyclic rigidity in enhancing antibacterial efficacy .
Compound Class Target Activity (AC50 or MIC) Reference
Piperazine M2 Isoform 895 nM
2,7-Diazaspiro[4.4]nonane M2 Isoform >1000 nM (inactive)
Piperazine (quinolone) Antibacterial MIC: 0.06–0.5 µg/mL
2,7-Diazaspiro[4.4]nonane Antibacterial MIC: 0.03–0.25 µg/mL (N-alkylated)

Other Spirocyclic Diamines

  • 2,7-Diazaspiro[3.5]nonane: This smaller spirocyclic analogue was explored as a D4 receptor (D4R) antagonist. While it showed high potency (IC50 < 10 nM), it lacked selectivity over other dopamine receptors, unlike 2,7-diazaspiro[4.4]nonane derivatives optimized for sigma receptors .
  • Diazabicyclo[4.3.0]nonane: In sigma receptor ligands, this bicyclic scaffold exhibited lower S1R affinity (Ki = 15–200 nM) compared to 2,7-diazaspiro[4.4]nonane derivatives, emphasizing the latter’s superior spatial arrangement for SR binding .
Spiro/Bicyclic Core S1R Affinity (Ki, nM) S2R Selectivity (S1R/S2R) Reference
2,7-Diazaspiro[4.4]nonane 1.8–11 2- to 50-fold
Diazabicyclo[4.3.0]nonane 15–200 <5-fold

Linear Diamines and Acyclic Analogues

  • This underscores the sensitivity of certain targets to conformational flexibility .
  • Synthetic Accessibility: Linear diamines are typically easier to synthesize, but 2,7-diazaspiro[4.4]nonane derivatives benefit from optimized routes (e.g., malononitrile-based cyclization) yielding >80% efficiency, making them competitive for scalable applications .

Biological Activity

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- is a heterocyclic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C11H16N4 and a molar mass of approximately 204.27 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets.

Structural Characteristics

The structural arrangement of 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- includes two nitrogen atoms within its spiro framework, alongside a pyrimidine moiety. This configuration is crucial for its chemical reactivity and biological activity, which distinguishes it from other similar compounds.

Biological Activity Overview

Research indicates that 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, specifically targeting pathways involved in neurotransmission and cellular signaling.
  • Bone Health : Recent studies have shown that derivatives of diazaspiro compounds can inhibit osteoclast activities, which are critical for bone resorption processes. This inhibition may help prevent bone loss in conditions such as osteoporosis .
  • Cancer Research : The compound has potential applications in oncology, particularly concerning its ability to modulate pathways associated with cancer cell proliferation and survival.

Case Studies

  • Osteoclast Inhibition :
    • A study demonstrated that derivatives of 2,7-Diazaspiro[4.4]nonane could effectively inhibit mouse and human osteoclast activities without affecting bone formation. This was particularly evident in ovariectomized mice models where bone loss was prevented .
    CompoundIC50 (µM)Effect on Osteoclast Activity
    E7310Significant inhibition
    E1975Strong inhibition
    E2028Moderate inhibition
  • Neurotransmission Modulation :
    • Research indicates that the compound can influence nicotinic acetylcholine receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. The modulation of these receptors suggests a potential therapeutic application for cognitive enhancement or neuroprotection.
  • Cancer Therapeutics :
    • Another study explored the efficacy of related diazaspiro compounds as covalent inhibitors against KRAS G12C mutations, pivotal in non-small cell lung cancer therapies. The findings highlighted the compound's ability to exhibit dose-dependent antitumor effects in xenograft mouse models .

The mechanism by which 2,7-Diazaspiro[4.4]nonane exerts its biological effects primarily involves:

  • Binding to Enzymes : The compound binds to specific molecular targets, inhibiting their activity by occupying active sites.
  • Influencing Cellular Signaling : By modulating pathways such as those involving Rac proteins and DOCK5 exchange factors, the compound can alter cellular responses critical for various physiological processes.

Q & A

Q. What are the key synthetic pathways for constructing the 2,7-diazaspiro[4.4]nonane core, and how do reaction conditions influence yield and purity?

The synthesis of the 2,7-diazaspiro[4.4]nonane scaffold typically involves cyclization reactions, such as intramolecular Baylis-Hillman reactions or nucleophilic substitutions. For example, intermediates like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate are prepared via Buchwald–Hartwig amination or alkylation with hydrophobic groups (e.g., benzyl bromide), followed by Boc deprotection and functionalization . Key factors include solvent choice (e.g., THF for amination), catalyst systems (e.g., Pd-based for cross-coupling), and temperature control to avoid side reactions. Yield optimization often requires iterative purification via flash chromatography.

Q. Which structural features of 2,7-diazaspiro[4.4]nonane derivatives are critical for sigma receptor (S1R/S2R) binding affinity?

The spirocyclic core provides rigidity, positioning the basic amine (common in S1R/S2R ligands) at an optimal distance from hydrophobic substituents. Substitutions at the nitrogen atoms, such as benzyl or phenylalkyl groups, enhance affinity by interacting with S1R’s hydrophobic pocket. For instance, compound 4b (KiS1R = 2.7 nM) features a (2-bromoethyl)benzene substituent, while 5b (KiS1R = 13 nM) uses a bulkier 3-phenylpropane group, demonstrating how linker length and steric effects modulate selectivity .

Advanced Research Questions

Q. How can contradictory functional profiles (e.g., agonist vs. antagonist activity) among derivatives with identical scaffolds be resolved?

Contradictions arise from subtle structural variations. For example, 4b (2,7-diazaspiro[3.5]nonane) acts as an S1R agonist, reversing BD-1063’s antiallodynic effects, while 5b (same scaffold) is an antagonist. Computational docking and molecular dynamics simulations reveal that minor differences in substituent orientation alter interactions with S1R’s Glu172 and Tyr173 residues. Functional assays (e.g., phenytoin tests) and radioligand displacement studies (using [³H]-(+)-pentazocine) validate these predictions .

Q. What methodological approaches are used to evaluate the inhibitory effects of 2,7-diazaspiro[4.4]nonane derivatives on osteoclast activity?

Preclinical evaluation involves Rac pull-down assays to measure DOCK5 inhibition (IC50 values) and resorption pit assays using mouse/human osteoclasts. For example, E73 and its analogs (e.g., E197 , IC50 = 7.5 µM) reduce resorption activity by 80% at 10 µM. Dose-response curves (5–20 µM) and selectivity profiling against related GTPases (e.g., TRIO) confirm target specificity .

Q. How do computational models guide the design of 2,7-diazaspiro[4.4]nonane-based KRAS inhibitors?

Molecular docking and free-energy perturbation (FEP) simulations identify binding poses in KRAS’s GTPase domain. Substituents like quinazolin-4-yl groups enhance hydrogen bonding with Asp33 and π-stacking with Tyr32. SAfiR (Structure-Affinity Relationship) analysis optimizes linker length and hydrophobicity, as seen in derivatives with sub-100 nM IC50 values in oncogenic KRAS-driven cell lines .

Methodological Recommendations

  • Binding Assays : Use [³H]-(+)-pentazocine for S1R and [³H]-DTG for S2R to determine Ki values .
  • In Vivo Models : Capsaicin-induced allodynia models (20 mg/kg dosing) with PRE-084 co-administration to confirm S1R dependency .
  • Computational Tools : Combine Schrödinger’s Glide for docking and AMBER for MD simulations to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.